molecular formula C30H31N3O4 B2826663 N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 893788-03-9

N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2826663
CAS No.: 893788-03-9
M. Wt: 497.595
InChI Key: KKBJHVPRQCVVCA-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” is a complex organic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, “N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of quinoline are explored for their therapeutic potential. This compound may be evaluated for its efficacy in treating specific diseases or conditions.

Industry

Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dioxino group and the acetamide side chain. Common reagents and conditions include:

    Starting Materials: 4-ethylphenylamine, quinoline derivatives

    Reagents: Acetic anhydride, oxidizing agents, reducing agents

    Conditions: Reflux, inert atmosphere, specific pH conditions

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, dichloromethane, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Dioxino Compounds: Molecules containing the dioxino group with varying side chains.

Uniqueness

The uniqueness of “N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-3-20-5-9-24(10-6-20)31-18-23-15-22-16-27-28(37-14-13-36-27)17-26(22)33(30(23)35)19-29(34)32-25-11-7-21(4-2)8-12-25/h5-12,15-17,31H,3-4,13-14,18-19H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBJHVPRQCVVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)CC)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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